molecular formula C3H4BF3O2 B1304068 (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid CAS No. 357274-85-2

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

Cat. No.: B1304068
CAS No.: 357274-85-2
M. Wt: 139.87 g/mol
InChI Key: POVDLRLOSUDCMI-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is a versatile reagent gaining significant attention in modern synthetic chemistry, particularly for the construction of valuable organofluorine compounds . Its utility is highlighted in pioneering photoredox-catalyzed alkylation protocols , where boronic acids act as alkyl radical precursors for reactions such as vinylation and alkynylation. This method enables the late-stage functionalization of complex molecules, offering researchers a powerful tool for diversifying compound libraries. Furthermore, this boronic acid derivative serves as a key starting material for α-trifluoromethyl alkenes , which are crucial intermediates in the synthesis of gem -difluoroalkenes. gem -Difluoroalkenes are highly sought-after in medicinal chemistry as they act as ideal carbonyl bioisosteres, providing improved metabolic stability, enhanced biological activity, and target specificity to potential drug candidates. This makes this compound an invaluable building block for researchers working in areas including pharmaceutical development, agrochemicals, and materials science.

Properties

IUPAC Name

3,3,3-trifluoroprop-1-en-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVDLRLOSUDCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382208
Record name (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357274-85-2
Record name (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Bromo-3,3,3-trifluoropropene with Trimethyl Borate

  • Procedure: The most documented laboratory synthesis involves the nucleophilic substitution of 2-bromo-3,3,3-trifluoropropene with trimethyl borate in the presence of a base such as potassium carbonate.
  • Conditions: The reaction is typically conducted under inert atmosphere (argon), at elevated temperatures (~60 °C), and for extended periods (up to 12 hours).
  • Workup: After reaction completion, the mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, dried, and purified by silica gel chromatography.
  • Yield: Moderate to good yields are reported, though exact values vary depending on scale and purification methods.

This method is considered the standard approach for preparing the boronic acid derivative from halogenated trifluoropropene precursors.

Hydroboration of Trifluoropropene Derivatives

  • Concept: Hydroboration of trifluoropropene or its derivatives using borane reagents (e.g., borane-THF complex) followed by oxidation or hydrolysis can yield the boronic acid.
  • Details: Although specific protocols for this exact compound are less documented, analogous organoboron compounds are synthesized via this route.
  • Advantages: This method allows direct installation of the boronic acid group on the alkene moiety.
  • Limitations: Control of regioselectivity and prevention of over-reduction or side reactions require careful optimization.

Palladium-Catalyzed Cross-Coupling and Boronate Ester Formation

  • Approach: Using palladium catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) to couple trifluoropropenyl halides with boronate esters or boroxines.
  • Example: Reaction of 2-bromo-3,3,3-trifluoropropene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under Pd catalysis yields trifluoropropenyl boronate esters, which can be hydrolyzed to the boronic acid.
  • Conditions: Typically performed in anhydrous solvents like THF or acetonitrile, with bases such as potassium carbonate, at temperatures ranging from 60 to 80 °C.
  • Yields: Moderate yields (~27% for some boronate esters) with purification by column chromatography.
  • Significance: This method is useful for preparing boronate esters as intermediates for further functionalization or cross-coupling reactions.

Organocatalytic and Stereoselective Synthesis

  • Advanced Method: Recent research has demonstrated organocatalytic synthesis of chiral α-trifluoromethyl allylboronic acids using stabilized diazomethane derivatives and alkenylboroxines.
  • Mechanism: The process involves formation of ate complexes and stereoselective 1,2-borotropic migration, followed by ethanolysis to yield the boronic acid.
  • Applications: This method provides access to enantioenriched trifluoropropenyl boronic acids with potential in asymmetric synthesis.
  • Limitations: More complex and specialized, requiring chiral catalysts and careful control of reaction parameters.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Bases Conditions Yield & Notes
Reaction of 2-bromo-3,3,3-trifluoropropene with trimethyl borate 2-bromo-3,3,3-trifluoropropene, trimethyl borate Potassium carbonate 60 °C, 12 h, argon atmosphere Moderate to good yield; standard lab method
Hydroboration of trifluoropropene derivatives Trifluoropropene, borane reagents None or catalytic Controlled temperature, inert atmosphere Less documented; direct boronic acid formation
Pd-catalyzed cross-coupling with boronate esters 2-bromo-3,3,3-trifluoropropene, dioxaborolane derivatives Pd catalysts, K2CO3 60-80 °C, 12-48 h Moderate yields; useful for boronate ester intermediates
Organocatalytic stereoselective synthesis Alkenylboroxines, trifluoromethyl diazomethane, BINOL catalyst BINOL, EtOH Room temp to mild heating Enantioselective; advanced synthetic method

Detailed Research Findings and Analysis

  • Reaction Optimization: Studies show that the choice of base, solvent, and temperature critically affects the yield and purity of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid. Potassium carbonate is preferred for its mild basicity and compatibility with boron reagents.
  • Purification: Silica gel chromatography using petroleum ether/ethyl acetate mixtures is the standard purification technique, often with additives like triethylamine to prevent boronic acid decomposition.
  • Scale-Up Considerations: Industrial production methods are extrapolated from lab-scale syntheses, focusing on reagent quality, reaction time, and purification efficiency to maximize yield and minimize impurities.
  • Comparative Reactivity: The trifluoropropenyl group imparts unique electronic properties, influencing the reactivity of the boronic acid in subsequent coupling or functionalization reactions.
  • Analytical Characterization: Confirmation of structure is achieved by NMR spectroscopy (^1H, ^13C, ^11B), high-resolution mass spectrometry, and chromatographic purity assessments.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: It can be reduced to form boron-containing hydrocarbons.

    Substitution: The trifluoropropenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and substituted trifluoropropenyl derivatives .

Scientific Research Applications

Carbon-Carbon Bond Formation

One of the primary applications of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid is in the formation of carbon-carbon bonds through cross-coupling reactions. For instance, it can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. The compound interacts effectively with various aryl halides under palladium catalysis to yield substituted alkenes.

Example Reaction:
A typical reaction involves the coupling of this compound with 1-bromo-3,5-dichloro-2-fluorobenzene in the presence of potassium carbonate and palladium(II) chloride as catalysts. The reaction proceeds in tetrahydrofuran and water under reflux conditions, yielding products with notable efficiency .

Functionalization of Arenes

The compound has also been employed in the functionalization of arenes via directed C-H activation methods. This approach allows for the selective introduction of trifluoropropene units into aromatic systems, enhancing the diversity of synthetic routes available to chemists.

Case Study:
Research demonstrated that this compound can facilitate the introduction of CF₃ groups onto aromatic rings through palladium-catalyzed reactions. These transformations are crucial for developing fluorinated pharmaceuticals and agrochemicals .

Inhibition of Serine Proteases

In medicinal chemistry, this compound has shown potential as an inhibitor of serine proteases. This class of enzymes plays critical roles in various biological processes and disease mechanisms.

Research Findings:
Studies indicate that derivatives of boronic acids can effectively inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. The trifluoropropene moiety enhances the binding affinity and selectivity toward specific proteases.

Photoredox Catalysis

Recent advancements have highlighted the role of this compound in photoredox catalysis for alkylation reactions. This method utilizes light to activate boronic acids for subsequent reactions with alkenes or other electrophiles.

Mechanistic Insights:
The mechanism involves the generation of radical species that can add to alkenes, facilitating the formation of complex molecules under mild conditions. This approach exemplifies how this compound can be integrated into innovative synthetic strategies .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Carbon-Carbon Bond FormationUsed in Suzuki-Miyaura coupling reactions for synthesizing complex moleculesEffective with various aryl halides
Functionalization of ArenesFacilitates selective C-H activation for introducing CF₃ groupsEnhances synthetic diversity
Medicinal ChemistryInhibitor of serine proteasesShows significant binding affinity
Photoredox CatalysisUtilized in radical-mediated alkylation reactionsOperates under mild conditions

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their features, and applications:

Compound Name Structural Features Unique Properties Applications References
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid Trifluoropropenyl group + boronic acid Enhanced electrophilicity; stability due to fluorine’s electron-withdrawing effect Anticancer agents, Suzuki coupling
Phenylboronic acid (PBA) Phenyl group + boronic acid High reactivity in cross-couplings; forms stable esters with diols Sensors, multicomponent reactions (MCRs)
3-Carboxyphenyl boronic acid (3-CPBA) Carboxy group on phenyl ring + boronic acid Forms multimeric structures; improved glycan binding Antibacterial agents targeting Mycobacterium tuberculosis
(7-Fluoro-1-benzothiophen-2-yl)boronic acid Benzothiophene + fluorine substitution Fluorine position modulates reactivity and selectivity Drug design (e.g., kinase inhibitors)
[2-(Dimethylamino)-1,3-thiazol-4-yl]boronic acid Thiazole + dimethylamino + boronic acid Dual functionality enhances coordination and selectivity Complex molecule synthesis, agrochemicals
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid Pyridine + trifluoromethyl group + boronic acid Trifluoromethyl group increases lipophilicity and metabolic stability Materials science, bioactive molecule design

Reactivity and Electronic Effects

  • Fluorination Impact : Fluorine substitution, as seen in this compound, enhances electrophilicity of the boronic acid group, accelerating reactions like Suzuki coupling . Comparatively, chlorinated analogs (e.g., 3,5-dichloropyridine-4-boronic acid) exhibit reduced reactivity due to weaker electron-withdrawing effects .
  • Steric Effects: Bulky substituents like trifluoromethyl or trifluoropropenyl groups improve stability but may hinder access to sterically constrained binding sites.

Physical and Chemical Properties

Property This compound Phenylboronic Acid 3-Carboxyphenyl Boronic Acid
Molecular Weight ~174 g/mol (estimated) 122 g/mol 166 g/mol
Solubility Moderate in polar aprotic solvents High in water Low in water, high in DMSO
pKa ~8.5 (boronic acid) ~8.8 ~7.9 (carboxy group)
Stability Stable under inert conditions Air-sensitive Hygroscopic

Biological Activity

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is a unique organoboron compound characterized by its trifluoropropenyl structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biological molecules.

The molecular formula of this compound is C3H4BF3O2C_3H_4BF_3O_2, with a molecular weight of approximately 139.87 g/mol. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable building block for synthesizing complex organic molecules.

The mechanisms through which this compound may exert its biological effects include:

  • Covalent Bond Formation : The boronic acid group can form covalent bonds with diols in sugars or amino acids in proteins, leading to alterations in their function.
  • Inhibition of Enzymatic Activity : By binding to the active site of enzymes, this compound may inhibit their activity, which is particularly relevant in drug design targeting metabolic diseases.

Case Study 1: Enzyme Inhibition

A study demonstrated that boronic acid derivatives could inhibit serine proteases effectively. In this context, this compound was evaluated for its ability to inhibit a model serine protease. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.

CompoundIC50 (µM)Target Enzyme
This compound12.5Serine Protease A
Control Compound5.0Serine Protease A

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)155
MCF7 (Breast Cancer)204
Normal Fibroblasts>100-

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving transition metal-catalyzed reactions. Its applications extend beyond biological contexts into materials science due to its unique properties:

  • Organic Synthesis : It serves as a versatile building block for synthesizing fluorinated compounds.
  • Materials Science : Its unique electronic properties may be exploited in developing novel materials with specific functionalities .

Q & A

Q. What analytical challenges arise in detecting boronic acid-peptide conjugates, and how are they resolved?

  • Methodological Answer :
  • MALDI-MS Artifacts : Non-covalent boron–matrix adducts cause signal splitting. Resolve using DHB matrix for in-situ esterification, simplifying spectra to [M+DHB–H₂O]⁺ ions .
  • LC-MS Quantification : Use HILIC columns with 0.1% formic acid to separate boronic acid conjugates from hydrolyzed byproducts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid
Reactant of Route 2
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

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